Vibegron

Catalog No.
S546744
CAS No.
1190389-15-1
M.F
C26H28N4O3
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vibegron

CAS Number

1190389-15-1

Product Name

Vibegron

IUPAC Name

(6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33)/t20-,21+,22-,25+/m0/s1

InChI Key

DJXRIQMCROIRCZ-XOEOCAAJSA-N

SMILES

C1CC(NC1CC2=CC=C(C=C2)NC(=O)C3CCC4=NC=CC(=O)N34)C(C5=CC=CC=C5)O

solubility

Soluble in DMSO, not in water

Synonyms

MK-4618; MK 4618; MK4618; Vibegron

Canonical SMILES

C1CC(NC1CC2=CC=C(C=C2)NC(=O)C3CCC4=NC=CC(=O)N34)C(C5=CC=CC=C5)O

Isomeric SMILES

C1C[C@@H](N[C@@H]1CC2=CC=C(C=C2)NC(=O)[C@@H]3CCC4=NC=CC(=O)N34)[C@@H](C5=CC=CC=C5)O

The exact mass of the compound Vibegron is 444.2161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Vibegron is a medication being explored in scientific research for its potential to treat overactive bladder (OAB) [National Institutes of Health (.gov) ]. OAB is a condition characterized by bothersome urinary symptoms such as urgency, frequent urination, and urge urinary incontinence (UUI) [National Institutes of Health (.gov) ].

Mechanism of Action

Vibegron belongs to a class of drugs called beta-3 adrenergic receptor agonists. These drugs work by stimulating specific receptors in the bladder wall, leading to relaxation of the detrusor muscle (the muscle that contracts to empty the bladder) An Evaluation of the Efficacy and Safety of Vibegron in the Treatment of Overactive Bladder [PubMed Central: PMC [National Institutes of Health (.gov) ]). This relaxation is believed to improve bladder storage capacity and reduce urinary urgency.

Efficacy Studies

Several clinical trials have investigated the efficacy of vibegron for OAB. A key study, the EMPOWUR trial, was a large-scale, international phase 3 trial that evaluated the effectiveness of once-daily vibegron 75 mg compared to placebo in adults with OAB An Evaluation of the Efficacy and Safety of Vibegron in the Treatment of Overactive Bladder [PubMed Central: PMC [National Institutes of Health (.gov) ]). The study found that vibegron treatment led to significant improvements compared to placebo in various OAB symptoms, including:

  • Micturition frequency (number of times urinating per day)
  • UUI episodes
  • Urgency episodes
  • Volume voided per urination

These improvements were observed as early as week 2 of the study and sustained throughout the 12-week treatment period An Evaluation of the Efficacy and Safety of Vibegron in the Treatment of Overactive Bladder [PubMed Central: PMC [National Institutes of Health (.gov) ]). Additionally, a follow-up study (EMPOWUR extension) demonstrated that the positive effects of vibegron were maintained for up to 52 weeks of treatment An Evaluation of the Efficacy and Safety of Vibegron in the Treatment of Overactive Bladder [PubMed Central: PMC [National Institutes of Health (.gov) ]).

Vibegron is a selective beta-3 adrenergic receptor agonist primarily used for treating overactive bladder syndrome, characterized by symptoms such as urgency, frequency, and incontinence. The compound has the chemical formula C26H28N4O3C_{26}H_{28}N_{4}O_{3} and a molecular weight of approximately 444.54 g/mol. It is marketed under the brand name Gemtesa and was developed by Merck & Co., Kyorin Pharmaceutical Co., and Urovant Sciences. Vibegron was approved for medical use in Japan in September 2018, the United States in December 2020, and the European Union in June 2024 .

Vibegron's mechanism of action involves its interaction with beta-3 adrenergic receptors in the bladder wall. When Vibegron binds to these receptors, it triggers a relaxation of the bladder muscle, increasing bladder capacity and reducing urinary urgency and frequency [].

Vibegron functions as an agonist at the beta-3 adrenergic receptor (β3AR). Upon binding, it induces a conformational change in the receptor, activating adenylate cyclases which subsequently increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This cascade leads to the activation of protein kinase A (PKA), resulting in muscle relaxation of the detrusor smooth muscle in the bladder . The metabolic pathways of vibegron involve oxidation and glucuronidation, primarily mediated by the cytochrome P450 enzyme CYP3A4 .

Vibegron's biological activity is centered on its role as a beta-3 adrenergic receptor agonist. By stimulating β3ARs located in the bladder and urinary tract, vibegron promotes relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing urinary frequency and urgency. Clinical trials have demonstrated that vibegron effectively increases bladder capacity and decreases daily micturitions without significant adverse effects on liver function or other organs . Common side effects include headache, urinary tract infection, diarrhea, and nausea .

The synthesis of vibegron has been achieved through various methods, with one notable approach involving enzymatic dynamic kinetic reduction. This method utilizes a ketoreductase designed to perform efficiently under high pH conditions, allowing for stereoselective synthesis. The synthesis process is characterized by its ability to produce high yields of the desired compound while minimizing by-products .

Vibegron is primarily indicated for the treatment of overactive bladder syndrome in adults. Its mechanism of action allows it to alleviate symptoms associated with this condition effectively. Unlike other medications for overactive bladder, vibegron has a more favorable side effect profile due to its selectivity for beta-3 adrenergic receptors .

Vibegron exhibits minimal drug-drug interactions due to its selective action at β3ARs and its metabolism primarily via CYP3A4 without inducing or inhibiting other cytochrome P450 enzymes. This characteristic differentiates it from other overactive bladder medications like mirabegron, which can interact with multiple cytochrome P450 pathways .

Several compounds share similarities with vibegron in terms of their mechanism of action or therapeutic applications. Below is a comparison highlighting their uniqueness:

CompoundMechanism of ActionIndicationUnique Features
VibegronBeta-3 adrenergic receptor agonistOveractive bladderMinimal drug interactions; selective action
MirabegronBeta-3 adrenergic receptor agonistOveractive bladderKnown for multiple drug interactions
TolterodineMuscarinic receptor antagonistOveractive bladderDifferent mechanism; potential for dry mouth
OxybutyninMuscarinic receptor antagonistOveractive bladderCan cause more anticholinergic side effects
SolifenacinMuscarinic receptor antagonistOveractive bladderExtended-release formulation available

Vibegron's selectivity for beta-3 adrenergic receptors and its minimal side effects make it a unique option among treatments for overactive bladder syndrome .

Vibegron, a selective β3-adrenergic receptor (β3-AR) agonist, emerged from a structured medicinal chemistry campaign aimed at addressing limitations of earlier β3-AR agonists. Initially developed by Merck & Co. under the identifier MK-4618, its discovery followed the discontinuation of MK-0634, a first-generation β3-AR agonist, due to preclinical toxicity concerns such as phospholipidosis and disproportionate metabolite formation. Collaborative efforts between Kyorin Pharmaceutical, Kissei Pharmaceutical, and Urovant Sciences refined second-generation pyrrolidine-derived β3-AR agonists, prioritizing improved metabolic stability and reduced toxicity risk.

Key optimizations included:

  • Structural modifications to the pyrrolidine core and substituents to minimize phospholipidosis potential.
  • Metabolic profiling to avoid disproportionate metabolite formation in humans and preclinical species.
  • Pharmacokinetic tuning to enhance bioavailability and reduce circulating metabolite levels.

These efforts culminated in vibegron’s approval for overactive bladder (OAB) in Japan (2018), the United States (2020), and the European Union (2024).

Position in β-Adrenergic Receptor Agonist Research

Vibegron represents a paradigm shift in β3-AR agonist development, diverging from earlier agents like mirabegron and solabegron. Unlike first-generation β3-AR agonists, which faced challenges such as CYP450-mediated drug interactions and partial agonism at lower receptor densities, vibegron demonstrates superior selectivity and efficacy across varying β3-AR expression levels.

Key Innovations:

ParameterVibegronMirabegronSolabegron
β3 vs β1 Selectivity>7,937-fold517-fold21.3-fold
β3 vs β2 Selectivity>7,937-fold496-fold>362-fold
Agonist ActivityFull agonist (IA = 0.93)Partial agonist (IA = 0.94)Partial agonist (IA = 0.96)

Data sourced from comparative functional assays under identical conditions.

Chemical Classification and Structural Significance

Vibegron (C₂₆H₂₈N₄O₃) belongs to the pyrrolopyrimidine class, characterized by a fused pyrrole-pyrimidine core. Its structure integrates:

  • A chiral pyrrolidine moiety with a hydroxybenzyl substituent, critical for β3-AR binding.
  • A tetrahydropyrrolo[1,2-a]pyrimidine carboxamide, contributing to receptor selectivity and metabolic stability.

Structural Features:

  • Stereochemistry: The (6S)-configuration at the pyrrolopyrimidine core enhances receptor affinity.
  • Hydrogen Bonding: The carboxamide group facilitates interactions with β3-AR residues, stabilizing agonist binding.

Molecular composition and formula (C26H28N4O3)

Vibegron exhibits a complex molecular structure with the molecular formula C26H28N4O3, corresponding to a molecular weight of 444.535 grams per mole [1] [8]. The compound contains 26 carbon atoms, 28 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms, resulting in a percent composition of 70.25% carbon, 6.35% hydrogen, 12.60% nitrogen, and 10.80% oxygen [8]. The molecular structure is characterized as a pyrrolopyrimidine derivative obtained through formal condensation of the carboxy group of (6S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid with the amino group of (R)-(2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-ylmethanol [1].

The chemical structure has been comprehensively elucidated through a combination of advanced analytical techniques including one-dimensional proton and carbon-13 nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and ultraviolet spectroscopy [5]. The structural confirmation was achieved through X-ray crystallography, which definitively established the absolute stereochemistry of the molecule [5].

PropertyValue
Molecular FormulaC26H28N4O3 [1]
Molecular Weight444.535 g/mol [1]
Carbon Content70.25% [8]
Hydrogen Content6.35% [8]
Nitrogen Content12.60% [8]
Oxygen Content10.80% [8]

Stereochemical features and chirality

Defined stereochemistry of four chiral centers

Vibegron possesses four distinct chiral centers with well-defined stereochemical configurations [4] [5]. The compound has been confirmed to contain four stereogenic centers with defined stereochemistry, making it not susceptible to racemization under normal conditions [4]. X-ray crystallography has been employed to confirm the absolute stereochemistry of all four chiral centers in the molecule [5]. The crystallographic analysis has definitively assigned the absolute configuration at the C7 and C8 chiral centers as "R" configuration, while the C11 and C20 chiral centers have been assigned as "S" configuration [13].

The stereochemical integrity of vibegron is crucial for its pharmacological activity, as the compound maintains its defined stereochemical configuration throughout manufacturing and storage processes [4]. The four chiral centers contribute to the three-dimensional molecular architecture that is essential for selective receptor binding and biological activity [13].

Significance of (S,S,R,R) configuration

The specific stereochemical configuration of vibegron, designated as (S,S,R,R), represents the precise three-dimensional arrangement of atoms around the four chiral centers [13]. This particular configuration is fundamental to the compound's biological activity and receptor selectivity. The stereochemical arrangement directly influences the molecular recognition processes and binding affinity at the target receptor sites [10].

The significance of this specific configuration extends to the compound's pharmacological profile, where the defined stereochemistry contributes to the high selectivity observed for beta-3 adrenergic receptors over other adrenergic receptor subtypes [10]. Research has demonstrated that vibegron exhibits greater than 7937-fold selectivity for beta-3 adrenergic receptors compared to beta-1 and beta-2 adrenergic receptors, which is directly attributable to its specific stereochemical configuration [10].

International Union of Pure and Applied Chemistry nomenclature and systematic identification

The systematic International Union of Pure and Applied Chemistry nomenclature for vibegron is (6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide [1] [4] [5] [9]. This comprehensive nomenclature precisely describes the complete stereochemical and structural features of the molecule, including the specific configuration at each chiral center.

The systematic name reflects the pyrrolopyrimidine core structure, the carboxamide functional group, and the pyrrolidine-containing side chain with its associated phenyl substituents [1]. The Chemical Abstracts Service registry number for vibegron is 1190389-15-1, providing a unique identifier for the compound in chemical databases [1] [7].

Alternative nomenclature includes the Chemical Abstracts Service index name: Pyrrolo[1,2-a]pyrimidine-6-carboxamide, 4,6,7,8-tetrahydro-N-[4-[[(2S,5R)-5-[(R)-hydroxyphenylmethyl]-2-pyrrolidinyl]methyl]phenyl]-4-oxo-, (6S)- [9]. The compound is also identified by various synonyms including MK-4618 and KRP-114V in research literature [7] [11].

Physical properties

Solubility characteristics

Vibegron demonstrates limited aqueous solubility under neutral conditions, with a solubility of approximately 0.16 milligrams per milliliter in water [4]. However, the solubility characteristics are significantly pH-dependent, showing enhanced dissolution under acidic conditions [4]. In 0.01 normal hydrochloric acid solution, the solubility increases substantially to 4.1 milligrams per milliliter, representing a more than 25-fold enhancement compared to neutral aqueous conditions [4].

The compound exhibits sparingly soluble characteristics in water under physiological pH conditions [4]. The pH-dependent solubility profile suggests that vibegron may demonstrate improved dissolution and bioavailability in the acidic environment of the gastric fluid compared to neutral or basic conditions. The compound has been characterized as only slightly hygroscopic, indicating minimal moisture absorption from atmospheric conditions [4].

Partition coefficient and lipophilicity

The lipophilicity of vibegron has been characterized through partition coefficient measurements, with reported values indicating moderate lipophilic properties [7] [39]. The calculated logarithmic partition coefficient (LogP) value is 2.47, suggesting a preference for lipid phases over aqueous phases [7]. Alternative computational predictions provide a LogP value of 2.766, which falls within the expected range for compounds with moderate lipophilicity [39].

The partition coefficient data indicates that vibegron exhibits approximately 300-fold greater affinity for octanol compared to water under standard measurement conditions [7]. This lipophilicity profile is consistent with the compound's ability to cross biological membranes while maintaining sufficient aqueous solubility for pharmaceutical formulation [7].

Lipophilicity ParameterValue
LogP2.47 [7]
Alternative LogP2.766 [39]
Topological Polar Surface Area96.25 Ų [7]
Hydrogen Bond Donors3 [7]
Rotatable Bonds7 [7]

Dissociation constants and ionization profile

The ionization characteristics of vibegron are influenced by the presence of ionizable functional groups within the molecular structure [40]. The compound contains nitrogen atoms in both the pyrrolopyrimidine ring system and the pyrrolidine moiety, which can potentially undergo protonation under acidic conditions [40]. The secondary amine nitrogen in the pyrrolidine ring represents the primary ionizable site, contributing to the pH-dependent solubility behavior observed for the compound [4].

The enhanced solubility under acidic conditions correlates with protonation of the basic nitrogen atoms, resulting in formation of the corresponding ammonium salt forms [4]. This ionization behavior is consistent with the observed 25-fold increase in solubility when comparing neutral aqueous conditions to 0.01 normal hydrochloric acid [4]. The ionization profile directly impacts the compound's pharmaceutical properties, including dissolution rate and membrane permeability characteristics.

Crystallographic analysis

Polymorphic forms

Vibegron has been identified to exist in a specific crystalline form designated as Form I, which represents the thermodynamically stable anhydrous free base polymorph [4] [13]. Only a single crystalline form of vibegron anhydrous free base has been definitively identified and characterized through comprehensive solid-state analysis [4]. This crystalline Form I has been demonstrated to maintain stability under ambient storage conditions and exhibits resistance to polymorphic transformation during typical pharmaceutical processing operations [13].

The polymorphic form has been extensively characterized and confirmed to be stable under various stress conditions, including elevated temperature, humidity, and mechanical processing such as micronization [13]. Manufacturing processes have been specifically designed to consistently produce the stable Form I polymorph, ensuring reproducible pharmaceutical quality and performance characteristics [13].

X-ray diffraction patterns

X-ray diffraction analysis of vibegron has been performed using single crystal diffraction techniques to determine the complete three-dimensional molecular structure [13]. The crystallographic data were collected at low temperature using a Bruker D8 QUEST instrument equipped with an IμS molybdenum micro source operating at a wavelength of 0.7107 Angstroms and a PHOTON-III detector [13]. The raw diffraction data were processed and corrected for absorption effects using the Bruker Apex 3 software suite [13].

The crystal structure was solved using intrinsic phasing methods and subsequently refined using the SHELXL program with Fourier techniques [13]. Anisotropic displacement parameters were incorporated for all non-hydrogen atoms, while nitrogen-hydrogen and oxygen-hydrogen atoms were located in difference Fourier maps with refined positions and isotropic displacement parameters [13].

Crystallographic ParameterValue
Crystal SystemMonoclinic [13]
Space GroupP21 [13]
Unit Cell Parameter a15.526(2) Å [13]
Unit Cell Parameter b6.353(8) Å [13]
Unit Cell Parameter c11.826(14) Å [13]
Beta Angle95.425(5)° [13]
Unit Cell Volume1161.4(3) ų [13]
Formula Units per Unit Cell2 [13]
Calculated Density1.271 g/cm³ [13]

Crystal structure stability

The crystal structure of vibegron demonstrates exceptional stability under normal storage and processing conditions [13]. Thermal analysis using differential scanning calorimetry and thermogravimetric analysis has confirmed the thermal stability of the crystalline form [5]. The crystal structure maintains its integrity during pharmaceutical processing operations, including micronization procedures required for tablet formulation [13].

Stability studies have demonstrated that the crystalline Form I remains unchanged under accelerated stability conditions, confirming the robustness of the crystal structure [13]. The molecular packing arrangement within the crystal lattice contributes to the overall stability, with intermolecular interactions including hydrogen bonding networks that stabilize the three-dimensional structure [13]. X-ray powder diffraction patterns remain consistent over extended storage periods, confirming the absence of polymorphic transformation or crystalline degradation [13].

One-Dimensional NMR Characterization

The structural elucidation of vibegron was accomplished through comprehensive nuclear magnetic resonance spectroscopy studies [4]. Both proton (1H) and carbon-13 (13C) NMR spectra were acquired under standardized conditions to provide detailed structural information.

Proton NMR Analysis

The 1H NMR spectrum of vibegron was recorded in dimethyl sulfoxide-d6 (DMSO-d6) at 26.84°C using spectrometers operating at 400 MHz and 500 MHz frequencies [5] [4]. The complete spectral assignment revealed characteristic chemical shifts and coupling patterns consistent with the complex heterocyclic structure.

The detailed 1H NMR spectral data for vibegron shows: δ 10.40 (s, 1H), 7.91 (d, J=6.7 Hz, 1H), 7.49 (d, J=8.3 Hz, 2H), 7.32-7.26 (m, 4H), 7.21 (m, 1H), 7.15 (d, J=8.4 Hz, 2H), 6.23 (d, J=6.7 Hz, 1H), 5.11 (dd, J=9.6, 2.9 Hz, 1H), 5.10 (br, 1H), 4.21 (d, J=7.1 Hz, 1H), 3.20-3.00 (m, 4H), 2.66-2.51 (m, 3H), 2.16 (m, 1H), 1.57 (m, 1H), 1.38 (m, 1H), 1.29-1.23 (m, 2H) [5]. These chemical shifts demonstrate the presence of aromatic protons in the 7-8 ppm region, consistent with the phenyl and pyrrolo-pyrimidine ring systems, while aliphatic protons appear in the expected 1-5 ppm range.

Carbon-13 NMR Analysis

The 13C NMR spectrum was acquired under similar conditions using DMSO-d6 as solvent at 26.84°C with a spectrometer frequency of 126 MHz [5] [4]. The carbon spectrum provided crucial information about the molecular framework and confirmed the presence of all expected carbon environments.

The 13C NMR chemical shifts for vibegron are: δ 167.52, 165.85, 159.83, 154.56, 144.19, 136.48, 135.66, 129.16, 127.71, 126.78, 126.62, 119.07, 112.00, 76.71, 64.34, 61.05 [6]. The spectrum shows carbonyl carbons in the characteristic downfield region (165-167 ppm), aromatic carbons in the 110-160 ppm range, and aliphatic carbons in the upfield region (60-80 ppm), all consistent with the proposed molecular structure.

Two-Dimensional NMR Studies

Advanced two-dimensional NMR techniques were employed to establish connectivity patterns and confirm stereochemical assignments [5]. The comprehensive 2D NMR study included correlation spectroscopy (COSY), rotating frame Overhauser enhancement spectroscopy (ROESY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond coherence (HMBC) experiments, all performed in DMSO-d6 at 26.84°C using a 500 MHz spectrometer.

The COSY experiment provided crucial information about proton-proton coupling relationships through scalar coupling pathways. The ROESY experiment revealed spatial proximity relationships between protons, essential for confirming the three-dimensional structure and stereochemistry. The HSQC experiment established direct one-bond correlations between protons and their attached carbons, while HMBC provided long-range carbon-proton correlations through multiple bonds, enabling complete structural assignment.

Mass Spectrometry Profile

Mass spectrometry played a fundamental role in confirming the molecular weight and fragmentation patterns of vibegron [4] [7]. The compound was analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques with electrospray ionization in positive mode.

Molecular Ion Characterization

The mass spectrometric analysis of vibegron revealed a molecular ion peak at m/z 445.3 corresponding to [M+H]+, confirming the molecular weight of 444.2161 Da [5] [7]. The exact mass determination was crucial for molecular formula confirmation and structural verification. The high-resolution mass spectrometry data supported the molecular formula C26H28N4O3 with excellent mass accuracy.

Analytical Applications

Mass spectrometry has been extensively utilized for vibegron analysis in various applications [8] [9]. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the concurrent quantification of vibegron in human plasma, demonstrating the technique's utility in bioanalytical applications. The method employed protein precipitation extraction followed by separation on a Waters XBridge C18 column with mobile phases consisting of 0.1% formic acid in water and acetonitrile. Multiple reaction monitoring (MRM) mode was used for quantitative analysis, providing excellent sensitivity and specificity for therapeutic drug monitoring studies.

The validated bioanalytical method demonstrated exceptional linearity for vibegron across the concentration range of 0.5-200 ng/mL with correlation coefficients (r²) ≥ 0.996 [8]. The assay exhibited high accuracy with inter-day relative errors ≤ 6.90% and excellent precision with inter-day coefficients of variation ≤ 8.88%. Recovery studies showed mean recoveries ranging from 81.94% to 102.02%, while matrix effects remained within acceptable limits of 89.77% to 110.58%.

Infrared Spectroscopic Analysis

Infrared spectroscopy served as a key analytical technique for vibegron characterization and quality control applications [4] [7]. Fourier transform infrared (FTIR) spectroscopy was employed to obtain detailed vibrational information about functional groups present in the molecule.

Structural Identification

The infrared spectrum of vibegron provided characteristic absorption bands corresponding to the various functional groups within the molecular structure [4]. The FTIR analysis was instrumental in confirming the presence of key structural features including amide carbonyls, aromatic C=C stretching vibrations, and hydroxyl group stretching modes. These spectroscopic fingerprints were essential for structural verification and served as part of the comprehensive analytical characterization package.

Quality Control Applications

FTIR spectroscopy has been implemented as a routine identity test in vibegron drug substance specifications [7]. The technique provides a rapid and reliable method for confirming the identity of vibegron batches during manufacturing and quality control processes. The infrared spectral pattern serves as a unique fingerprint for the compound, enabling detection of potential impurities or structural variations.

Method Development for Derivative Formation

Recent spectroscopic research has explored the reaction of vibegron with dansyl chloride to overcome the compound's non-fluorescent nature [10]. The infrared spectral differences between vibegron and its dansyl chloride derivative were studied to elucidate the reaction mechanism and confirm derivative formation. This approach demonstrates the continued utility of infrared spectroscopy in developing new analytical methodologies for vibegron analysis.

Ultraviolet Spectroscopy

Ultraviolet spectroscopy has been employed for vibegron characterization and analytical method development [4] [7]. The UV spectroscopic properties of vibegron have been utilized in various analytical applications including identity testing and dissolution studies.

Spectroscopic Characteristics

The ultraviolet absorption profile of vibegron was obtained as part of the comprehensive structural elucidation package [4]. UV spectroscopy provided additional confirmation of the molecular structure by revealing characteristic electronic transitions associated with the aromatic chromophores present in the pyrrolo-pyrimidine and phenyl ring systems.

Analytical Applications

UV spectroscopy has been implemented in vibegron drug product specifications for identity testing purposes [7]. The technique provides a simple and cost-effective method for routine quality control analysis. Additionally, UV detection has been utilized in dissolution testing protocols to monitor drug release from tablet formulations.

Method Development Studies

Recent research has focused on developing environmentally sustainable UV spectrophotometric methods for vibegron quantification [11]. These eco-friendly approaches demonstrate the continued relevance of UV spectroscopy in pharmaceutical analysis while addressing environmental concerns associated with analytical method development.

Derivative Spectroscopy Applications

Advanced UV spectroscopic techniques, including derivative spectroscopy methods, have been explored for vibegron analysis in pharmaceutical formulations [11]. These approaches enable selective quantification of vibegron in the presence of potential interferents and excipients, demonstrating the versatility of UV spectroscopic methods for complex analytical challenges.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

444.21614077 g/mol

Monoisotopic Mass

444.21614077 g/mol

Heavy Atom Count

33

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M5TSE03W5U

Drug Indication

Vibegron is indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency in adults.
Treatment of myoneurogenic bladder disorders

Livertox Summary

Vibegron is an orally available beta-3 adrenergic receptor agonist that is used to treat symptoms of overactive bladder of urgency, frequency, and incontinence in adults. As with most beta-adrenergic agonists, vibegron has not been associated with serum aminotransferase or alkaline phosphatase elevations during therapy, and clinically apparent liver injury has not been reported with its use.

Drug Classes

Urologic Agents

Mechanism of Action

Overactive bladder is characterized by symptoms of urge urinary incontinence, urgency, and urinary frequency. Bladder filling and emptying are regulated by the coordinated communication between sympathetic and parasympathetic systems. Bladder filling occurs via parasympathetic inhibition and the sympathetic hypogastric nerve releasing norepinephrine, which acts on beta-adrenergic receptors responsible for mediating detrusor muscle relaxation. Symptoms of overactive bladder are thought to be caused by the deterioration of the sensory connections between the bladder, spinal cord and brain, leading to changes in the lower urinary tract and abnormal bladder sensations of the urge to void at small bladder volumes. Beta-3 adrenergic receptors (β3ARs) are expressed in the kidneys and lower urinary tract, including ureters, urethra, prostate, and bladder. Vibegron is a selective agonist at β3AR. One vibegron binds to the receptor, β3AR is stimulated and undergoes a conformation change and activates adenylyl cyclases (AC), which promotes the formation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP concentration leads to the activation of cAMP-dependent protein kinase A (PKA), which subsequently phosphorylates myosin light chains that are responsible for inhibiting the interaction of actin with myosin dependent on calcium – calmodulin complex. In clinical trials, vibegron increased cAMP levels in a dose-proportional manner. There is evidence that β3AR agonists may also work via sensory mechanisms without directly affecting detrusor muscle motor function.

Absorption Distribution and Excretion

The mean Tmax is 1-3 hours. Steady-state concentrations are achieved within 7 days of once-daily dosing.
In a radiolabeled drug study, approximately 59% of the radiolabeled dose was recovered in feces, in which 54% of that amount was in the unchanged parent drug form. About 20% of the radioactivity was recovered in urine, in which 19% of the amount was in the unchanged form.
The mean apparent volume of distribution is 6304 L. The average blood-to-plasma concentration ratio is 0.9. According to tissue distribution studies in animals, vibegron does not penetrate the blood-brain barrier, suggesting limited potential for CNS toxicity in humans.
There is limited information on the clearance rate of vibegron.

Metabolism Metabolites

In vitro, CYP3A4 is the main enzyme responsible for the metabolism of vibegron, which plays a minor role in the elimination of vibegron. Two predominant metabolic pathways are oxidation and glucuronidation to form two oxidative metabolites and three glucuronide metabolites. Metabolites have not been fully characterized.

Wikipedia

Vibegron
MK-8189

Biological Half Life

The terminal plasma half-life ranges from 60 to 70 hours. The effective half-life is 30.8 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Edmondson SD, Zhu C, Kar NF, Di Salvo J, Nagabukuro H, Sacre-Salem B, Dingley K, Berger R, Goble S, Morriello GJ, Harper B, Moyes CR, Shen DM, Wang L, Ball RG, Fitzmaurice A, Frenkl T, Gichuru L, Ha SN, Hurley A, Jochnowitz N, Levorse D, Mistry S, Miller R, Ormes J, Salituro G, Sanfiz A, Stevenson A, Villa K, Zamlynny B, Green S, Struthers M, Weber AE. Discovery of Vibegron: A Potent and Selective Beta 3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder. J Med Chem. 2015 Dec 27. [Epub ahead of print] PubMed PMID: 26709102.

Explore Compound Types